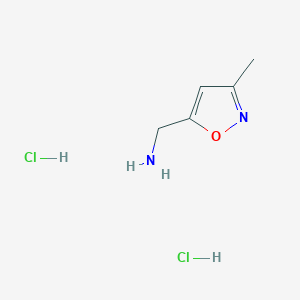

(3-Methylisoxazol-5-yl)methanaminedihydrochloride

Description

Evolution of Isoxazole (B147169) Ring Systems in Organic Chemistry

Isoxazoles are a class of five-membered heterocyclic compounds featuring an oxygen and a nitrogen atom in adjacent positions within the ring. nih.govnih.gov The chemistry of isoxazoles has been a subject of study for many years, leading to a deep understanding of their properties and reactivity. nih.gov Initially, research focused on the fundamental synthesis and characterization of the isoxazole ring. Over time, the focus has shifted towards the diverse applications of isoxazole-containing compounds, which are now recognized for their utility as versatile building blocks in organic synthesis. nih.govresearchgate.net Their unique electronic and structural properties have made them valuable scaffolds in various fields of chemical research. nih.gov

Synthetic History and Initial Characterization of Aminomethanamine Isoxazoles

The synthesis of isoxazole derivatives has been an area of active research, with numerous methods developed to construct and functionalize the isoxazole ring. researchgate.netrsc.org One of the most common and versatile methods for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.govrsc.org

Initial characterization of newly synthesized aminomethanamine isoxazoles would have relied on a suite of analytical techniques. These would include:

Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the carbon-hydrogen framework and confirm the connectivity of the atoms.

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern of the compound.

Infrared (IR) spectroscopy to identify the presence of key functional groups, such as the N-H bonds of the amine and the C=N bond of the isoxazole ring.

Elemental Analysis to determine the empirical formula of the compound.

These characterization methods are fundamental to confirming the identity and purity of novel chemical entities like (3-Methylisoxazol-5-yl)methanamine dihydrochloride (B599025).

Structural Framework of (3-Methylisoxazol-5-yl)methanamine Dihydrochloride within Heterocyclic Compound Classes

(3-Methylisoxazol-5-yl)methanamine dihydrochloride is classified as a heterocyclic compound. msesupplies.com The core of its structure is the isoxazole ring, a five-membered aromatic heterocycle. researchgate.net The specific structural features of this compound are detailed below:

Parent Heterocycle: The foundational structure is isoxazole, a ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. nih.gov

Substituents:

A methyl group (-CH₃) is attached at the 3-position of the isoxazole ring.

A methanamine group (-CH₂NH₂) is attached at the 5-position of the isoxazole ring.

Salt Form: The compound exists as a dihydrochloride salt, meaning that the amine group is protonated by two molecules of hydrochloric acid (HCl). This salt form often improves the compound's stability and solubility in water.

Table 1: Structural Breakdown of (3-Methylisoxazol-5-yl)methanamine Dihydrochloride

| Component | Description |

| Core Ring System | Isoxazole |

| Position 3 Substituent | Methyl (-CH₃) |

| Position 5 Substituent | Methanamine (-CH₂NH₂) |

| Counter-ions | Two Chloride ions (Cl⁻) |

Overview of Research Trajectories for Isoxazole-Containing Scaffolds

The research landscape for isoxazole-containing scaffolds has evolved significantly over the years. rsc.orgresearchgate.net Initially driven by synthetic curiosity, research has expanded into various applied areas. A major focus has been in medicinal chemistry, where the isoxazole nucleus is a key component in a number of compounds. nih.govpharmatutor.org The diverse biological activities exhibited by isoxazole derivatives have spurred extensive research into their potential as therapeutic agents. nih.govrsc.orgresearchgate.net

Beyond pharmaceuticals, isoxazole derivatives are also being investigated for their applications in materials science. msesupplies.com Their electronic properties make them interesting candidates for use in the development of novel organic materials. The ongoing development of new and efficient synthetic methods continues to be a driving force in isoxazole research, enabling the creation of increasingly complex and diverse molecular architectures. rsc.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-methyl-1,2-oxazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.2ClH/c1-4-2-5(3-6)8-7-4;;/h2H,3,6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDXRKNHTSOJQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Methylisoxazol 5 Yl Methanamine Dihydrochloride

Reactivity of the Isoxazole (B147169) Heterocycle

The isoxazole ring is an electron-rich five-membered heterocycle containing adjacent nitrogen and oxygen atoms. wikipedia.org Its reactivity is largely dictated by the weak N-O bond and the electronic distribution within the ring.

The isoxazole ring exhibits a general resistance to electrophilic aromatic substitution (SEAr) reactions due to the low nucleophilicity of the ring system. nanobioletters.com The presence of two electronegative heteroatoms deactivates the ring towards attack by electrophiles. However, when such reactions do occur, substitution is typically directed to the C4 position. reddit.com This regioselectivity can be explained by examining the resonance structures of the cationic intermediate (Wheland intermediate) formed upon electrophilic attack. Attack at C4 results in a more stable intermediate where the positive charge is delocalized without being placed on the carbon adjacent to the electronegative oxygen atom, unlike the intermediates formed from attack at C3 or C5. reddit.com

Conversely, the isoxazole ring can undergo nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present at the C3 or C5 position and the ring is activated by electron-withdrawing groups. nih.gov While the subject compound lacks a typical leaving group on the ring, understanding this potential reactivity is crucial for synthetic planning. The SNAr mechanism can proceed through a classic two-step addition-elimination pathway involving a Meisenheimer intermediate or, in some cases, a concerted mechanism. nih.gov

Table 1: Aromatic Substitution Potential of the Isoxazole Ring

| Reaction Type | Reactivity | Preferred Position | Mechanistic Notes |

|---|---|---|---|

| Electrophilic Aromatic Substitution (SEAr) | Low; ring is deactivated | C4 | Proceeds via the most stable cationic intermediate. reddit.com |

| Nucleophilic Aromatic Substitution (SNAr) | Moderate to high (requires leaving group) | C3 or C5 | Can be a two-step (Meisenheimer intermediate) or concerted process. nih.gov |

The inherent weakness of the N-O bond makes the isoxazole ring susceptible to cleavage under various energetic conditions, leading to diverse ring-opening and rearrangement products. wikipedia.orgresearchgate.net

Photochemical Rearrangement: Upon UV irradiation, isoxazoles can undergo cleavage of the N-O bond to form a diradical intermediate. This intermediate can rearrange to a highly reactive acyl azirine, which may subsequently isomerize to an oxazole. wikipedia.orgnih.gov This photochemical transposition is a well-documented pathway for converting isoxazole scaffolds into other heterocycles. nih.gov

Base-Catalyzed Rearrangement: In the presence of a base, some isoxazoles can rearrange into oxazoles. rsc.org This transformation can proceed through a mechanism involving deprotonation and subsequent ring-opening to a nitrile ylide intermediate, which then undergoes an electrocyclic ring closure to form the oxazole. rsc.org

Reductive and Nucleophilic Ring-Opening: The isoxazole ring can be opened under reductive conditions or by nucleophilic attack. For instance, the anti-inflammatory drug leflunomide, which features a 3-unsubstituted isoxazole, undergoes metabolic ring-opening via deprotonation at the C3 position, followed by N-O bond scission. researchgate.net Treatment of isoxazoles with electrophilic fluorinating agents like Selectfluor® can also induce a ring-opening reaction, yielding α-fluorocyanoketones. researchgate.netnih.gov

Table 2: Selected Ring-Opening and Rearrangement Reactions of Isoxazoles

| Condition | Key Intermediate | Typical Product(s) | Reference |

|---|---|---|---|

| UV Irradiation (Photolysis) | Acyl azirine | Oxazole | wikipedia.orgnih.gov |

| Base (e.g., Cs2CO3) | Nitrile ylide | Oxazole | rsc.org |

| Electrophilic Fluorination (e.g., Selectfluor®) | Fluorinated intermediate | α-Fluorocyanoketone | researchgate.netnih.gov |

| Transition-Metal Catalysis | Metallacycle | Varies (e.g., C-H amination products) | researchgate.net |

Transformations of the Primary Amine Group

The primary aminomethyl group at the C5 position is a versatile functional handle that allows for a wide array of chemical modifications.

Standard transformations of primary amines can be readily applied to (3-Methylisoxazol-5-yl)methanamine.

Acylation: The primary amine reacts readily with acylating agents such as acyl chlorides and anhydrides in the presence of a base to form the corresponding amides. This is a fundamental and high-yielding transformation for primary amines. organic-chemistry.org

Alkylation: N-alkylation can be achieved using alkyl halides to produce secondary and tertiary amines. The degree of alkylation can be controlled by stoichiometry and reaction conditions.

Sulfonylation: The reaction of the primary amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) affords stable sulfonamides. cbijournal.com This reaction is widely used in medicinal chemistry to introduce the sulfonamide functional group, which is present in many therapeutic agents. cbijournal.comnih.gov

Table 3: Common Transformations of the Primary Amine Group

| Reaction | Typical Reagent | Product Functional Group |

|---|---|---|

| Acylation | Acyl chloride (RCOCl) or Anhydride (RCO)2O | Amide |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl chloride (RSO2Cl) | Sulfonamide |

Amide Formation: Beyond the use of activated acylating agents, amides can be formed directly from the condensation of the primary amine with carboxylic acids. This reaction typically requires a coupling agent (e.g., carbodiimides like DCC or EDC) or high temperatures to drive the dehydration process. organic-chemistry.org

Imine Formation: The primary amine undergoes condensation with aldehydes or ketones to form imines, also known as Schiff bases. redalyc.org This reaction is often reversible and is typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation or the use of a dehydrating agent. The reaction can be catalyzed by either acid or base. redalyc.orgorganic-chemistry.org Mechanochemical methods, involving grinding the reactants together without a solvent, have also been shown to be effective for imine synthesis. nih.gov

Oxidation Pathways: The primary amine group can be oxidized to various other nitrogen-containing functional groups. A notable transformation is the oxidation of primary amines to oximes or nitrones. acs.org A facile method has been developed for the oxidative heterocyclization of primary amines with alkynes using tert-butyl nitrite (B80452) as an oxidant, which proceeds through the in-situ formation of a nitrile oxide intermediate. researchgate.net This strategy allows for the direct construction of new isoxazole rings, demonstrating a powerful synthetic application of amine oxidation. researchgate.net

Reduction Pathways: The primary amine itself is in a reduced state. Therefore, "reduction pathways" typically refer to reductive transformations involving the amine, most commonly reductive amination. In this two-step, one-pot process, the primary amine first reacts with an aldehyde or ketone to form an imine (or an enamine), which is then reduced in situ by a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) to yield a more substituted amine. This is a cornerstone method for N-alkylation and the synthesis of secondary and tertiary amines.

Reactivity of the Methyl Group

The methyl group at the 3-position of the isoxazole ring is generally considered to be less reactive compared to a methyl group at the 5-position, especially when an electron-withdrawing group is present at the 4-position. The acidity of the protons on the C3-methyl group is not significantly enhanced by the isoxazole ring alone, making C-H activation and condensation reactions challenging without specific activation.

Direct C-H activation of the methyl group on (3-Methylisoxazol-5-yl)methanamine is not widely reported and is expected to be difficult under standard conditions. The C(sp³)–H bonds of the methyl group are strong and unactivated electronically. researchgate.net Transition metal-catalyzed C-H functionalization is a powerful tool for the derivatization of heterocycles, but it often requires directing groups to achieve site-selectivity. nih.gov In the case of (3-Methylisoxazol-5-yl)methanamine, the aminomethyl group could potentially act as a directing group, but this would likely favor functionalization of the C4-position of the isoxazole ring over the C3-methyl group.

For related 3,5-dimethylisoxazole (B1293586) derivatives, studies have shown that the methyl group at the 5-position is more readily functionalized. For example, in 3,5-dimethyl-4-nitroisoxazole, the 5-methyl group is activated by the adjacent nitro group, allowing it to participate in condensation reactions, while the 3-methyl group remains unreactive under the same conditions. rjpbcs.com This suggests that without a suitably positioned activating group, selective C-H functionalization of the 3-methyl group of (3-Methylisoxazol-5-yl)methanamine dihydrochloride (B599025) would be a significant synthetic challenge.

The methyl group at the C3 position of the isoxazole ring can undergo condensation reactions, such as aldol-type condensations, but this typically requires strong bases or activation by a nearby functional group. In the case of 3,5-dimethyl-4-nitroisoxazole, the presence of the nitro group at the 4-position acidifies the protons of the adjacent methyl group at the 5-position, facilitating its condensation with aromatic aldehydes in the presence of a base like pyrrolidine. nih.gov The 3-methyl group in this system does not participate in the reaction. rjpbcs.com

For (3-Methylisoxazol-5-yl)methanamine dihydrochloride, the absence of an activating group at the C4-position means that the C3-methyl group is not sufficiently acidic for straightforward condensation reactions under mild conditions. More forceful conditions, such as the use of strong organometallic bases (e.g., n-butyllithium), might be required to deprotonate the methyl group and generate a nucleophile capable of reacting with electrophiles like aldehydes and ketones. However, such strong bases could also react with the aminomethyl group or the isoxazole ring itself, leading to a mixture of products.

A plausible, albeit challenging, route for condensation would involve the protection of the aminomethyl group, followed by deprotonation of the C3-methyl group with a strong base, and then reaction with an aldehyde. This multi-step process highlights the lower intrinsic reactivity of the C3-methyl group.

| Reactant | Aldehyde | Catalyst/Base | Conditions | Product | Yield | Reference |

| 3,5-Dimethyl-4-nitroisoxazole | Various aromatic aldehydes | Pyrrolidine (10 mol%) | Solvent-free grinding, 3-10 min | 3-Methyl-4-nitro-5-styrylisoxazoles | Good to quantitative | nih.gov |

| 3,5-Dimethyl-4-nitroisoxazole | Aromatic aldehydes | Not specified | Not specified | 3-Methyl-4-nitro-5-(substituted styryl) isoxazoles | Not specified | rjpbcs.com |

| 3-Methyl-4,5-dihydroisoxazol-5-one | Aromatic aldehydes | None | Room temperature grinding or heating | 4-Arylmethylidene-3-methyl-4,5-dihydroisoxazol-5-one | Not specified | researchgate.net |

Derivatization Leading to Novel Isoxazole-Containing Heterocycles

The aminomethyl group at the 5-position of (3-Methylisoxazol-5-yl)methanamine is a versatile handle for the synthesis of novel fused heterocyclic systems. This primary amine can act as a nucleophile and participate in condensation and cyclization reactions with various electrophilic partners to construct new rings fused to the isoxazole core.

The synthesis of isoxazole-fused triazine systems can be envisioned starting from (3-Methylisoxazol-5-yl)methanamine. While direct fusion to a triazine ring from the aminomethyl group is not explicitly detailed, analogous reactions with 5-aminoisoxazoles provide a clear precedent. For example, the reaction of 5-aminoisoxazoles with reagents that can provide the remaining atoms for the triazine ring can lead to the formation of isoxazolo[5,4-d] youtube.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidines. researchgate.net This suggests that (3-Methylisoxazol-5-yl)methanamine could be a suitable precursor for similar complex heterocyclic systems.

A potential synthetic route could involve the conversion of the aminomethyl group to a hydrazine (B178648) or a related derivative, which could then undergo cyclization with a suitable one-carbon synthon to form a fused triazine ring. Another approach involves the reaction of diazoazoles with isoxazolyl-derived enamines to produce 1,4-dihydroazolo[5,1-c] youtube.comresearchgate.netresearchgate.nettriazines, demonstrating the versatility of isoxazole derivatives in constructing fused triazine heterocycles. nih.govnih.gov

| Isoxazole Precursor | Reagents | Product | Reference |

| 5-Amino-3-substituted isoxazoles | Not specified | Isoxazolo[5,4-d] youtube.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidines | researchgate.net |

| Isoxazolyl-derived enamines | Diazopyrazole or diazoimidazoles | Isoxazolyl-derived 1,4-dihydroazolo[5,1-c] youtube.comresearchgate.netresearchgate.nettriazines | nih.govnih.gov |

The primary amine functionality of (3-Methylisoxazol-5-yl)methanamine is a key feature for its incorporation into larger, multicyclic architectures. By reacting with bifunctional electrophiles, it can serve as a building block for a wide range of fused heterocyclic systems. For instance, multicomponent reactions are a powerful strategy for the synthesis of complex molecules. The related 5-amino-3-methylisoxazole (B44965) is known to participate in three-component reactions with salicylaldehyde (B1680747) and N-aryl-3-oxobutanamides to yield complex fused systems, and the outcome can be influenced by the reaction conditions and catalysts used. researchgate.net

Furthermore, 5-amino-3-methylisoxazole is used in the synthesis of naphtho[1,2-e] researchgate.netyoutube.comoxazines and pyrimido[5,4-c]quinolin-5-ones, which are multicyclic structures with potential biological activities. sigmaaldrich.com These examples highlight the potential of the amino group at the 5-position of the isoxazole ring to act as a nucleophilic component in the construction of diverse and complex heterocyclic frameworks. It is therefore highly probable that (3-Methylisoxazol-5-yl)methanamine could be employed in similar synthetic strategies to generate novel multicyclic compounds.

Reaction Mechanism Elucidation for Key Transformations

The mechanisms of the key transformations involving (3-Methylisoxazol-5-yl)methanamine and related compounds are generally well-understood principles of organic chemistry.

For condensation reactions at the methyl group, the mechanism would likely proceed through an aldol-type pathway. This would involve the deprotonation of the methyl group by a strong base to form a carbanion. This carbanion would then act as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide would then be protonated to give an alcohol, which could subsequently dehydrate to form a styryl-like derivative. The rate-determining step in this sequence is typically the initial deprotonation of the methyl group.

The formation of fused heterocyclic systems, such as isoxazolo[5,4-d]pyrimidines, from 5-amino isoxazole derivatives generally involves a sequence of condensation and cyclization reactions. The initial step is typically a nucleophilic attack of the amino group on a carbonyl group of the reaction partner. This is followed by an intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring. The precise mechanism can vary depending on the specific reagents and conditions used. For example, the formation of isoxazoles from β-keto esters and hydroxylamine (B1172632), known as the Claisen Isoxazole Synthesis, can proceed through different pathways depending on the pH, leading to isomeric products. youtube.com

In the case of multicomponent reactions, the mechanism can be more complex, involving a cascade of reactions where the product of one step becomes the substrate for the next. For example, the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones from a β-ketoester, hydroxylamine, and an aromatic aldehyde is proposed to proceed via the initial formation of an oxime, which then cyclizes and subsequently undergoes a Knoevenagel condensation with the aldehyde. mdpi.com

Structure Property Relationships and Derivatization Investigations

Conformational Analysis and Molecular Dynamics of (3-Methylisoxazol-5-yl)methanamine Dihydrochloride (B599025)

The conformational flexibility of (3-Methylisoxazol-5-yl)methanamine dihydrochloride is primarily dictated by the rotation around the single bond connecting the aminomethyl group to the isoxazole (B147169) ring. Molecular dynamics simulations of isoxazole derivatives indicate that the five-membered ring itself is largely planar, though minor puckering can occur. nih.gov The primary amine, being protonated in the dihydrochloride salt, and the methyl group introduce specific steric and electronic features that influence the molecule's preferred spatial arrangement.

Computational studies on analogous small heterocyclic compounds suggest that the energy barrier to rotation around the C5-CH2NH3+ bond is relatively low, allowing the molecule to adopt various conformations in solution. nih.gov The most stable conformers would likely be those that minimize steric hindrance between the aminomethyl group and the methyl group at the 3-position of the isoxazole ring. Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule, revealing the probability of finding the molecule in different conformational states over time. nih.gov

Interactive Data Table: Torsional Angle Preferences in (3-Methylisoxazol-5-yl)methanamine

Below is a hypothetical representation of data that could be obtained from a molecular dynamics simulation, illustrating the preferred dihedral angles.

| Dihedral Angle (N-C5-C-N) | Population (%) | Energy (kcal/mol) |

| 60° (gauche) | 40 | 0.5 |

| 180° (anti) | 55 | 0.0 |

| -60° (gauche) | 5 | 1.2 |

Note: This data is illustrative and based on general principles of conformational analysis for similar small molecules.

Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of the isoxazole ring and its substituents are intrinsically linked and play a pivotal role in defining the molecule's reactivity and interaction with biological targets.

Influence of Functional Groups on Molecular Polarity

Theoretical calculations on isoxazole derivatives have shown that substituents can significantly alter the electrostatic potential surface of the molecule. researchgate.net For (3-Methylisoxazol-5-yl)methanamine dihydrochloride, the positive charge is largely localized on the aminomethyl group, while the oxygen and nitrogen atoms of the isoxazole ring are regions of negative electrostatic potential.

Modulation of Molecular Interactions Through Structural Modifications

By chemically modifying the structure of (3-Methylisoxazol-5-yl)methanamine, it is possible to fine-tune its molecular interaction profile.

Hydrogen Bonding Propensities

The (3-Methylisoxazol-5-yl)methanamine dihydrochloride molecule has multiple sites for hydrogen bonding. The protonated primary amine is a strong hydrogen bond donor, capable of forming up to three hydrogen bonds. The nitrogen and oxygen atoms within the isoxazole ring are potential hydrogen bond acceptors. researchgate.net The ability to act as both a hydrogen bond donor and acceptor makes this molecule capable of forming complex intermolecular networks.

Structural modifications, such as N-alkylation or N-acylation of the amine group, would reduce the number of hydrogen bond donor sites and introduce different steric and electronic properties. Similarly, substitution at the C4 position of the isoxazole ring could modulate the hydrogen bond accepting capacity of the ring heteroatoms.

Interactive Data Table: Potential Hydrogen Bond Interactions

| Donor/Acceptor Site | Type | Potential Interaction Partners |

| -NH3+ | Donor | Water, Carbonyl oxygen, Anions |

| Isoxazole N | Acceptor | Water, Amine protons |

| Isoxazole O | Acceptor | Water, Amine protons |

Lipophilicity and Membrane Permeability Implications

Lipophilicity, often quantified by the partition coefficient (LogP), is a critical parameter for predicting the ability of a molecule to cross biological membranes. The isoxazole ring itself is relatively lipophilic, while the protonated aminomethyl group is highly hydrophilic. This amphipathic nature will govern its solubility and permeability characteristics.

The calculated LogP for a molecule like (3-Methylisoxazol-5-yl)methanamine would likely be low, indicating a preference for aqueous environments. sailife.com Structural modifications can significantly alter this property. For instance, increasing the length of an alkyl chain on the amine or adding lipophilic substituents to the isoxazole ring would increase the LogP value, potentially enhancing membrane permeability. nih.govresearchgate.net Conversely, adding more polar functional groups would decrease the LogP. The interplay between hydrogen bonding capacity and lipophilicity is a key consideration in the design of derivatives with desired pharmacokinetic properties. researchgate.net

Rational Design of (3-Methylisoxazol-5-yl)methanamine Analogues

The rational design of analogues of (3-Methylisoxazol-5-yl)methanamine is a key strategy for systematically exploring and optimizing its chemical and physical properties. This process involves targeted modifications of the core structure to understand and enhance its molecular interactions.

The isoxazole ring is a versatile heterocyclic scaffold that allows for a wide range of structural modifications. bohrium.comrsc.org Strategic diversification of this core in analogues of (3-Methylisoxazol-5-yl)methanamine can be achieved by introducing various substituents at different positions of the ring. The literature reveals that substituting various groups on the isoxazole ring can lead to compounds with different activities. nih.gov For instance, the introduction of different alkyl or aryl groups at the C-3 and C-5 positions, as well as functionalization at the C-4 position, can significantly alter the molecule's steric and electronic properties. daneshyari.comresearchgate.net

These modifications are guided by the goal of establishing structure-activity relationships (SAR). For example, in the development of inhibitors for specific protein targets, diversifying the substituents on the isoxazole core can help in probing the binding pocket and optimizing interactions with key amino acid residues. daneshyari.com The synthesis of polysubstituted isoxazoles allows for a fine-tuning of the molecule's properties. nih.gov

Below is a table illustrating potential diversification strategies for the isoxazole core, based on common synthetic modifications found in medicinal chemistry.

| Position of Substitution | Type of Substituent | Potential Impact on Properties |

| C-3 (Methyl position) | Alkyl chains (ethyl, propyl) | Modifies lipophilicity and steric bulk |

| C-3 (Methyl position) | Aryl groups (phenyl, pyridyl) | Introduces potential for π-π stacking interactions |

| C-4 | Halogens (Cl, Br, F) | Alters electronic distribution and metabolic stability |

| C-4 | Small polar groups (e.g., -CN, -NO₂) | Modulates polarity and hydrogen bonding capacity |

This table is illustrative and represents common chemical modifications.

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a compound's physicochemical properties while retaining or improving its biological activity. researchgate.net In scaffolds related to (3-Methylisoxazol-5-yl)methanamine, the isoxazole ring itself can be replaced by other five-membered heterocyclic rings. This approach can influence properties such as metabolic stability, solubility, and target-binding affinity. cambridgemedchemconsulting.com

For example, 1,2,4-oxadiazoles and 1,2,3-triazoles have been successfully employed as bioisosteres for the isoxazole ring in various compounds. nih.govunimore.it The rationale for such replacements often lies in mimicking the spatial arrangement and electronic properties of the original isoxazole ring while potentially introducing new interaction points or altering the metabolic profile. unimore.it For instance, replacing an ester group with an oxadiazole ring has been shown to be a successful bioisosteric strategy in compounds related to disoxaril. nih.gov

The following table presents common bioisosteric replacements for the isoxazole ring and other functional groups.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Isoxazole Ring | 1,2,4-Oxadiazole Ring | Mimics geometry and electronics, may alter metabolic stability. nih.gov |

| Isoxazole Ring | 1,2,3-Triazole Ring | Similar size and shape, can act as a hydrogen bond acceptor. unimore.it |

| Phenyl Ring | Thiophene or Pyridine (B92270) Ring | Alters electronic properties and potential for hydrogen bonding. |

| Amide Group | 2-Isoxazoline Ring | Constrains conformation and can improve metabolic stability. researchgate.net |

This table provides examples of bioisosteric replacements documented in chemical literature.

Quantitative Structure-Property Relationships (QSPR) for Predicting Molecular Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov This methodology is invaluable for predicting the attributes of newly designed analogues of (3-Methylisoxazol-5-yl)methanamine, thereby prioritizing synthetic efforts.

The development of a QSPR model is a systematic process that begins with the compilation of a dataset of compounds with known properties. uniroma1.itresearchgate.net For isoxazole derivatives, these properties could include solubility, lipophilicity (logP), or binding affinity to a specific target. nih.govacs.org

The next step involves calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties. researchgate.net Statistical methods, such as multiple linear regression (MLR) or more complex machine learning algorithms like artificial neural networks (ANN), are then employed to build a mathematical model that relates the descriptors to the property of interest. researchgate.net For instance, a QSAR model was developed for a series of isoxazole derivatives to predict their anti-inflammatory activity, showing a good correlation between the observed and predicted values. nih.gov

The table below lists examples of molecular descriptor classes often used in QSPR model development.

| Descriptor Class | Examples | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Count | Basic constitutional information |

| 2D Descriptors | Topological Indices (e.g., Wiener index) | Molecular connectivity and branching |

| 3D Descriptors | Molecular Surface Area, Volume | Size, shape, and steric properties |

| Electronic Descriptors | Dipole Moment, Partial Charges | Distribution of electrons within the molecule |

| Quantum Chemical Descriptors | HOMO/LUMO energies | Reactivity and electronic transition properties |

This table outlines common descriptor types used in QSPR studies.

A critical aspect of QSPR modeling is the rigorous validation of the developed models to ensure their robustness and predictive power. nih.govsemanticscholar.org Validation is typically performed through both internal and external procedures.

Internal validation often involves cross-validation techniques, such as the leave-one-out (LOO) method, where the model is repeatedly built on a subset of the data and tested on the remaining data. uniroma1.it External validation, considered the most stringent test, involves using the model to predict the properties of an independent set of compounds (the test set) that were not used in the model's development. researchgate.netmdpi.com Various statistical metrics, such as the squared correlation coefficient (R²) for the training set and the predictive R² (R²_pred) for the test set, are used to assess the model's performance. mdpi.com

Furthermore, it is essential to define the applicability domain (AD) of a QSPR model. nih.gov The AD represents the chemical space of molecules for which the model can make reliable predictions. semanticscholar.org Predictions for compounds that fall outside this domain are considered extrapolations and are associated with a higher degree of uncertainty. Defining the AD ensures that the model is used appropriately for screening new compounds. nih.gov

The following table summarizes key parameters used for the validation of QSPR models.

| Validation Parameter | Description | Acceptable Value Range (General Guideline) |

| R² (Coefficient of determination) | Measures the goodness of fit for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R² for external test set) | Measures the external predictive ability of the model. | > 0.6 |

These values are general guidelines and can vary depending on the specific modeling study.

Computational and Theoretical Chemistry of 3 Methylisoxazol 5 Yl Methanamine Dihydrochloride

Quantum Chemical Investigations

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations, often employing Density Functional Theory (DFT), provide deep insights into molecular structure, stability, and reactivity.

The electronic structure of a molecule dictates its chemical behavior. An analysis of (3-Methylisoxazol-5-yl)methanamine dihydrochloride (B599025) would involve mapping its electron density distribution and examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity.

For isoxazole (B147169) derivatives, the HOMO is typically localized over the electron-rich regions of the molecule, while the LUMO is distributed over the electron-deficient areas. researchgate.net The protonation of the amine group in the dihydrochloride salt would significantly lower the energy of the molecular orbitals and influence the electron distribution due to the introduction of positive charges. DFT calculations using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) are standard for such analyses. researchgate.netresearchgate.net

Table 1: Illustrative Electronic Properties of a Related Isoxazole Derivative (Calculated via DFT) Note: This data is representative of a similar heterocyclic compound and not (3-Methylisoxazol-5-yl)methanamine dihydrochloride itself.

| Property | Value (eV) | Description |

| HOMO Energy | -6.95 | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -1.85 | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.10 | Indicator of chemical reactivity and kinetic stability. |

Quantum chemistry provides powerful tools for predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds. researchgate.netnih.gov

NMR Spectroscopy: The Gage Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. ruc.dk Calculations would be compared with experimental data to confirm the molecular structure. The correlation between calculated and experimental shifts for related benzoisoxazole derivatives has been shown to be excellent. researchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the bands observed in experimental FT-IR spectra. These calculations can identify characteristic vibrational modes, such as the N-H stretches of the ammonium (B1175870) group, C=N stretching of the isoxazole ring, and C-O stretching frequencies. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra, providing information about the electronic transitions within the molecule. nih.gov This can help understand the photophysical properties of the compound.

Table 2: Example of Predicted Spectroscopic Data for an Isoxazole Moiety Note: This table provides hypothetical data for illustrative purposes.

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (H on C4 of isoxazole) | δ 6.0-6.5 ppm |

| ¹³C NMR | Chemical Shift (C5 of isoxazole) | δ 165-170 ppm |

| IR | Vibrational Frequency (C=N stretch) | 1600-1650 cm⁻¹ |

| UV-Vis | Maximum Absorption (λmax) | 210-230 nm |

Theoretical calculations are invaluable for elucidating reaction mechanisms. For instance, the synthesis of the isoxazole ring often involves a [3+2] cycloaddition reaction. nih.gov Computational studies can map the entire reaction coordinate, identifying the transition state structures and calculating the activation energy barriers. This information reveals the kinetic feasibility of a proposed synthetic route. For (3-Methylisoxazol-5-yl)methanamine, such calculations could be used to optimize its synthesis or to study its potential metabolic pathways by modeling its interactions with biological molecules.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend beyond static electronic structure to explore the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.

(3-Methylisoxazol-5-yl)methanamine dihydrochloride possesses conformational flexibility, primarily around the single bond connecting the aminomethyl group to the isoxazole ring. Conformational analysis involves systematically rotating this bond to map the potential energy surface. This process identifies low-energy, stable conformers and the energy barriers between them. nih.gov Understanding the preferred conformation is crucial as it dictates how the molecule interacts with other molecules, such as biological receptors. Molecular mechanics force fields or quantum chemical methods can be used for these energy minimization studies. mdpi.com

Table 3: Hypothetical Conformational Analysis Results Note: This data is for illustrative purposes only.

| Conformer | Dihedral Angle (N-C-C5-C4) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Staggered) | 180° | 0.0 | 75% |

| 2 (Eclipsed) | 0° | 3.5 | 5% |

| 3 (Gauche) | 60° | 1.2 | 20% |

Reactions and molecular properties are significantly influenced by the solvent. Computational models can account for these effects either explicitly, by including individual solvent molecules, or implicitly, by treating the solvent as a continuous medium with a defined dielectric constant. muni.cz

Implicit models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are commonly used to study how a solvent affects the geometry, electronic properties, and conformational equilibrium of a solute. acs.orgwikipedia.org For a charged species like a dihydrochloride salt, modeling the aqueous environment is essential to obtain realistic predictions of its behavior in solution. The solvent can stabilize charges, influence bond lengths, and alter the energy gap between the HOMO and LUMO. researchgate.net

Table 4: Illustrative Solvent Effects on the HOMO-LUMO Gap of a Related Molecule Note: The values are representative and demonstrate a general trend.

| Solvent | Dielectric Constant (ε) | Calculated HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | 5.10 |

| Chloroform | 4.8 | 4.95 |

| Acetone | 20.7 | 4.88 |

| Water | 78.4 | 4.85 |

Docking and Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as a derivative of (3-Methylisoxazol-5-yl)methanamine, to a receptor's active site. These simulations provide a theoretical understanding of the intermolecular interactions that govern the stability and affinity of the ligand-receptor complex.

Interactive Table: Illustrative Docking Scores of Isoxazole Derivatives Against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Derivative A | -8.5 | LYS76, GLU91, LEU148 |

| Derivative B | -7.9 | LYS76, ASP161 |

| Derivative C | -9.2 | GLU91, LEU148, PHE162 |

| (3-Methylisoxazol-5-yl)methanamine | -7.5 (Predicted) | LYS76, ASP161 |

Note: The data in this table is illustrative and based on general findings for isoxazole derivatives, not specific experimental results for (3-Methylisoxazol-5-yl)methanamine dihydrochloride.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. For example, MD simulations of isoxazole derivatives targeting the farnesoid X receptor (FXR) have revealed that the conformational motions of specific loops in the receptor are crucial for protein stability and the agonistic activity of the ligands. mdpi.com Similarly, simulations of other isoxazole-containing compounds have demonstrated the stability of ligand-receptor complexes through the analysis of root-mean-square deviation (RMSD) and the number of hydrogen bonds over the simulation period. ajchem-a.com

Key parameters analyzed in MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating the stability of the complex.

Root-Mean-Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor, which are critical for binding affinity.

Binding Free Energy Calculations: Methods like MM/PBSA and MM/GBSA can be used to estimate the binding free energy of the ligand-receptor complex.

Machine Learning and Artificial Intelligence Applications in Compound Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govharvard.eduyoutube.com These technologies are particularly valuable in navigating the vast chemical space to identify molecules with desired pharmacological properties. astrazeneca.com

For heterocyclic compounds like isoxazole derivatives, ML and AI can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.comnih.govresearchgate.net For isoxazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to identify the structural features crucial for their activity as FXR agonists. mdpi.com These models use statistical methods to correlate molecular fields (steric, electrostatic, hydrophobic, etc.) with biological activity.

Interactive Table: Key Descriptors in a Hypothetical QSAR Model for Isoxazole Derivatives

| Descriptor | Type | Contribution to Activity |

| LogP | Physicochemical | Positive |

| Molecular Weight | Physicochemical | Negative |

| Hydrogen Bond Donors | Structural | Positive |

| Aromatic Rings Count | Structural | Positive |

| Electrostatic Field (Region X) | 3D-QSAR | Negative |

| Steric Field (Region Y) | 3D-QSAR | Positive |

Note: This table represents a hypothetical QSAR model to illustrate the concept.

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design novel molecular structures from scratch. harvard.edueisai.com These models can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and then generate new, synthetically feasible molecules with predicted high activity against a specific target. malariaworld.orgosti.govnih.govpnnl.gov

ADMET Prediction: AI models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. youtube.com This helps in prioritizing compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. For isoxazole derivatives, in silico ADMETox analyses have been used to assess their drug-likeness and potential toxicity. tandfonline.comnih.gov

The integration of AI and computational chemistry provides a powerful framework for the rational design of novel isoxazole-based therapeutic agents, including derivatives of (3-Methylisoxazol-5-yl)methanamine. By combining predictive modeling with theoretical simulations, researchers can more efficiently explore chemical space, optimize ligand-receptor interactions, and design compounds with improved efficacy and safety profiles.

Future Research Directions and Unexplored Avenues

Discovery of Novel and Efficient Synthetic Routes

The development of new synthetic methodologies is crucial for improving the accessibility and sustainability of producing (3-Methylisoxazol-5-yl)methanaminedihydrochloride and its derivatives. Future research will likely focus on moving beyond traditional multi-step syntheses towards more streamlined and environmentally benign processes.

Key areas of exploration include:

One-Pot Syntheses: Designing multi-component reactions where starting materials are converted into the desired isoxazole (B147169) core in a single procedural step. This approach, which has been successful for other isoxazoles, reduces waste, saves time, and simplifies purification. organic-chemistry.org

Green Chemistry Approaches: The use of ultrasonic irradiation and microwave-assisted synthesis are emerging as powerful tools for accelerating reaction rates and improving yields in the formation of isoxazole rings. nih.govrsc.org Applying these techniques to the synthesis of (3-Methylisoxazol-5-yl)methanamine could significantly reduce energy consumption and reaction times. nih.govelifesciences.org

Novel Catalytic Systems: Exploration of advanced catalysts, such as gold or copper complexes, could enable highly regioselective and efficient cyclization reactions to form the 3,5-disubstituted isoxazole ring. organic-chemistry.orgnih.gov Research into catalyst-free methods under ultrasound irradiation also presents a promising green alternative. nih.gov

| Synthetic Strategy | Description | Potential Advantages for (3-Methylisoxazol-5-yl)methanamine Synthesis | Reference |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Utilizes high-frequency sound waves to induce cavitation, accelerating reaction kinetics. | Reduced reaction times, increased yields, and milder reaction conditions. | nih.gov |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions directly and efficiently. | Rapid and uniform heating, leading to shorter reaction times and often cleaner reactions. | rsc.org |

| Multi-Component Reactions | Combines three or more reactants in a single vessel to form a final product that contains portions of all reactants. | High atom economy, simplified procedures, and rapid generation of molecular diversity. | nih.gov |

| Transition Metal Catalysis | Employs catalysts (e.g., copper, palladium, gold) to facilitate key bond-forming steps. | High efficiency, selectivity, and functional group tolerance. | organic-chemistry.orgnih.govnih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques

While standard techniques like NMR and IR spectroscopy are used for routine characterization, advanced methods can provide deeper insights into the molecule's structure, dynamics, and electronic properties. researchgate.netbiolmolchem.com Future structural studies on this compound and its derivatives would benefit from the application of more sophisticated analytical tools.

Future analytical directions could involve:

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC can unambiguously assign proton and carbon signals, which is especially valuable for complex derivatives, and confirm connectivity within the molecule.

X-ray Crystallography: For solid derivatives, single-crystal X-ray diffraction would provide definitive proof of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry. This is the gold standard for structural elucidation.

Time-Resolved Spectroscopy: Advanced techniques like time-resolved photoelectron spectroscopy could be employed to study the photodynamics of the isoxazole ring. tum.de This provides fundamental understanding of its electronic excited states and relaxation pathways, which is crucial for applications in materials science and photochemistry. tum.de

| Technique | Type of Information Provided | Relevance to Research |

|---|---|---|

| 2D-NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed connectivity between atoms (H-H, C-H). | Unambiguous structural confirmation of novel, complex derivatives. |

| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and angles. | Absolute structural proof and analysis of intermolecular interactions in the solid state. |

| Time-Resolved Photoelectron Spectroscopy | Dynamics of electronic excited states upon light absorption. | Fundamental understanding of photostability and potential for photochemical applications. |

| Advanced Mass Spectrometry (e.g., MS/MS) | Detailed fragmentation patterns of the molecule. | Aids in structural elucidation and identification of metabolites in biological studies. |

Exploration of Unexpected Chemical Transformations

The isoxazole ring is known for its unique reactivity, particularly the susceptibility of the N-O bond to cleavage under certain conditions. nih.gov A largely unexplored avenue for this compound is the systematic investigation of its reactivity under diverse and forcing conditions to uncover novel chemical transformations.

Potential research could focus on:

Ring-Opening Reactions: Subjecting the molecule to reductive, oxidative, or photochemical conditions could lead to cleavage of the isoxazole ring, yielding valuable acyclic intermediates that are otherwise difficult to synthesize. nih.gov

Beckmann Fragmentation: This type of transformation, which can be favored in certain isoxazole systems, could lead to the formation of nitriles from the ring structure, providing a pathway to different classes of compounds. mdpi.com

Palladium-Catalyzed Reactions: The isoxazole ring can participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new substituents and the construction of more complex molecular architectures. nih.gov

Development of High-Throughput Computational Screening Methodologies

Computational chemistry offers a powerful toolkit for accelerating the discovery of new applications for (3-Methylisoxazol-5-yl)methanamine derivatives. By creating virtual libraries and predicting their properties, research can be focused on the most promising candidates, saving significant time and resources. nih.gov

Future computational efforts should include:

Virtual Library Design: Using the (3-Methylisoxazol-5-yl)methanamine scaffold as a starting point, vast virtual libraries can be generated by computationally adding a wide variety of substituents to the primary amine.

Molecular Docking and Pharmacophore Modeling: These virtual screening techniques can be used to screen the designed libraries against biological targets (e.g., enzymes, receptors) to identify compounds with high predicted binding affinity. nih.govnih.gov This is a key strategy in modern drug discovery. rsc.org

Quantitative Structure-Activity Relationship (QSAR): By correlating structural features of derivatives with their biological activity, QSAR models can be developed to predict the potency of new, unsynthesized compounds, thereby guiding synthetic efforts. mdpi.com

| Computational Method | Application | Goal |

|---|---|---|

| Virtual Library Generation | In silico enumeration of derivatives based on the core scaffold. | Create a large and diverse chemical space for screening. |

| Molecular Docking | Predicting the binding mode and affinity of a molecule to a biological target. | Identify potential hit compounds for specific therapeutic targets. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. | Screen large databases for novel scaffolds with similar functional properties. |

| QSAR Modeling | Developing statistical models that correlate chemical structure with biological activity. | Predict the activity of new compounds and prioritize synthetic targets. |

Integration with Automated Synthesis and Robotics Platforms

The convergence of chemistry, robotics, and data science is revolutionizing chemical synthesis. Future research can leverage automated platforms to accelerate the synthesis, purification, and testing of derivatives of this compound on a scale not feasible with manual methods.

A forward-looking approach would involve:

Developing Robust Reactions for Automation: Adapting the novel synthetic routes (Section 7.1) for use on automated liquid handlers and flow chemistry platforms.

Automated Synthesis and Purification: Employing robotic systems to perform multi-step synthetic sequences, where the reactive amine handle of the title compound is systematically modified with a library of reagents. Subsequent automated purification would ensure high-purity samples for screening.

High-Throughput Screening (HTS): Integrating the output of the automated synthesis platform directly with HTS assays to rapidly evaluate the biological activity of thousands of new derivatives. mdpi.com This closed-loop approach, where results from screening can inform the next round of synthesis, represents the future of materials and drug discovery.

Q & A

Basic Questions

Q. What are the recommended handling and storage protocols for (3-Methylisoxazol-5-yl)methanaminedihydrochloride to ensure laboratory safety?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood or well-ventilated area. Minimize skin/eye contact; if exposure occurs, rinse immediately with water for 15 minutes .

- Storage : Store in sealed, airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Protect from light, moisture, and incompatible materials (e.g., strong oxidizers). Label containers with hazard warnings and CAS number .

Q. What synthetic routes are available for the preparation of this compound?

- Methodological Answer :

- Step 1 : Synthesize the isoxazole core via cyclization of hydroxylamine derivatives with β-diketones or β-keto esters. For example, react 3-methyl-5-isoxazolecarbaldehyde with hydroxylamine hydrochloride under alkaline conditions to form the oxime intermediate .

- Step 2 : Reduce the oxime to the primary amine using catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride.

- Step 3 : Form the dihydrochloride salt by treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against a certified reference standard .

- Structural Elucidation :

- NMR : ¹H and ¹³C NMR to confirm the isoxazole ring and amine hydrochloride groups. Key signals: ~6.2 ppm (isoxazole H), ~3.1 ppm (CH₂NH₂) .

- LC-MS : Confirm molecular weight ([M+H]⁺ expected at ~179.6 Da) and assess fragmentation patterns .

- Elemental Analysis : Verify Cl⁻ content (~19.8% for dihydrochloride) via titration or ion chromatography .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis?

- Methodological Answer :

- Reaction Optimization :

- Use anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis of intermediates.

- Adjust pH during cyclization (pH 8–9) to maximize oxime formation .

- Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane 3:7) to isolate intermediates. For the final product, use recrystallization from ethanol/ether (1:5 v/v) to remove unreacted starting materials .

- Yield Improvement : Conduct reactions under nitrogen to prevent oxidation. Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

Q. What strategies are effective in resolving contradictions in experimental data related to the compound's biological activity?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC₅₀ values may arise from DMSO concentration variations (>0.1% can affect cell viability) .

- Meta-Analysis : Compare data across multiple studies using statistical tools (e.g., ANOVA with post-hoc tests). For instance, conflicting cytotoxicity results might stem from differences in compound solubility or assay endpoints (e.g., MTT vs. ATP luminescence) .

- Mechanistic Studies : Use orthogonal assays (e.g., SPR for binding affinity, Western blot for target protein modulation) to validate hypothesized modes of action .

Q. How can advanced spectroscopic methods clarify the compound's stability under varying pH conditions?

- Methodological Answer :

- pH Stability Profiling :

- Prepare buffer solutions (pH 2–12) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hours.

- UPLC-MS : Monitor degradation products (e.g., free amine formation at high pH via loss of HCl).

- ¹H NMR : Track shifts in amine proton signals (e.g., disappearance of NH₂Cl⁻ peaks at pH >10) .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics models. Stability is typically highest at pH 4–6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.